5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
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Overview
Description
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group and a thieno[2,3-b]thiopyran ring system, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 3-fluorobenzaldehyde with a thieno[2,3-b]thiopyran derivative in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-(3,4-difluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
- 5-[(Z)-(3-trifluoromethylphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one
Uniqueness
5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one is unique due to the presence of a single fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with multiple fluorine atoms or different substituents .
Properties
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESVXURCXTBGM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=C(S1)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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